

(R)-tetrahydrofuran-3-amine hydrochloride structure

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Compound of Interest

Compound Name: (R)-tetrahydrofuran-3-amine
hydrochloride

Cat. No.: B1394164

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An In-Depth Technical Guide to **(R)-tetrahydrofuran-3-amine Hydrochloride**: Synthesis, Characterization, and Applications

Introduction

(R)-tetrahydrofuran-3-amine hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of tetrahydrofuran (THF), a five-membered cyclic ether, it incorporates a privileged structural motif found in numerous biologically active compounds and approved drugs.^[1] The presence of a stereodefined amine group at the C3 position makes it a valuable precursor for introducing chirality and a key interaction point for molecular targets.

Its most prominent application is as a critical intermediate in the synthesis of Tecadenoson, an antiarrhythmic agent.^{[2][3]} This role underscores the compound's importance in developing stereochemically pure active pharmaceutical ingredients (APIs). This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed synthesis and characterization workflow, critical safety protocols, and its application in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

The identity and purity of a chiral building block are paramount. **(R)-tetrahydrofuran-3-amine hydrochloride** is a white, crystalline solid whose properties are well-defined.^{[2][4]} Its hydrochloride salt form enhances stability and simplifies handling compared to the volatile free amine.

The core structure consists of a tetrahydrofuran ring with an amine group at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its utility in stereoselective synthesis.

Table 1: Key Identifiers and Properties

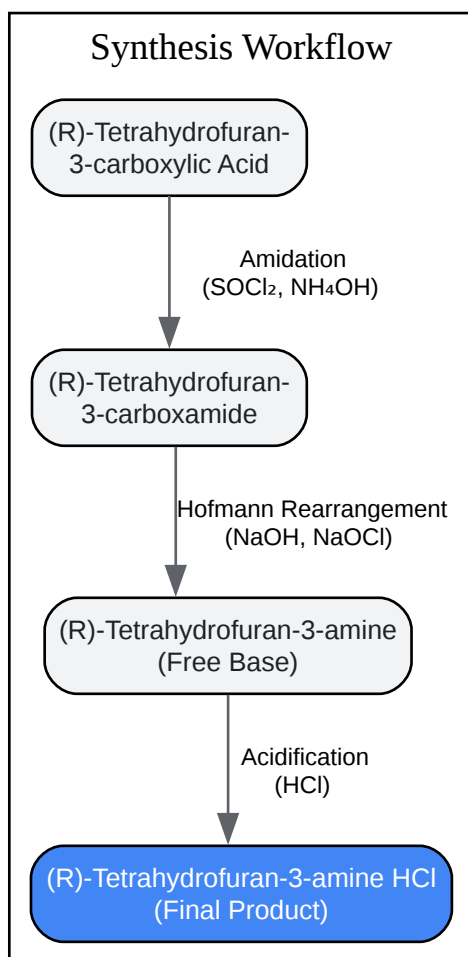
Property	Value	Source(s)
CAS Number	1072015-52-1	^{[2][4][5]}
Molecular Formula	C ₄ H ₁₀ ClNO	^{[2][6]}
Molecular Weight	123.58 g/mol	^{[2][5][6]}
Appearance	White solid powder	^{[2][4]}
SMILES	Cl.N[C@H]1COCC1	^[5]
Optical Activity	+10.567° (c=0.01 g/mL in Methanol)	^[4]
Storage	Store at room temperature, under inert atmosphere.	^{[4][7]}

Synthesis and Purification

A robust and scalable synthesis is essential for the reliable supply of any key intermediate. The most common and efficient route to **(R)-tetrahydrofuran-3-amine hydrochloride** begins with the commercially available (R)-tetrahydrofuran-3-carboxylic acid. This pathway involves a two-step conversion of the carboxylic acid to the amine, followed by salt formation.

Expertise & Causality: This route is favored for several reasons. Firstly, it starts from a chiral precursor, preserving the critical stereochemistry throughout the synthesis. Secondly, it utilizes the Hofmann rearrangement, a classic and well-understood named reaction for converting

amides to amines with one fewer carbon atom, which is highly reliable. Finally, the conversion to the hydrochloride salt at the end provides a stable, solid product that is easily isolated and purified by recrystallization.[3]



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Caption: Synthesis workflow for **(R)-tetrahydrofuran-3-amine hydrochloride**.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Amidation of (R)-tetrahydrofuran-3-carboxylic acid

- To a stirred solution of (R)-tetrahydrofuran-3-carboxylic acid (1 equivalent) in dichloromethane (DCM), slowly add thionyl chloride (SOCl_2 , 1.2 equivalents) at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acid chloride is complete (monitor by TLC).
- Cool the mixture back to 0 °C and slowly add a 25% aqueous solution of ammonium hydroxide (NH_4OH , 2 equivalents).
- Stir vigorously for 1 hour.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield crude (R)-tetrahydrofuran-3-carboxamide, which can be used in the next step without further purification.

Part B: Hofmann Rearrangement and Salt Formation

- Prepare a solution of sodium hydroxide (NaOH , 4 equivalents) in water and add a 12% solution of sodium hypochlorite (NaOCl , 1.5 equivalents). Cool to 0 °C.
- Add the crude (R)-tetrahydrofuran-3-carboxamide (1 equivalent) to the cold bleach solution.
- Stir at 0 °C for 30 minutes, then warm the mixture to 65 °C and maintain for 1 hour.
- Cool the reaction to room temperature and extract the product (the free amine) with dichloromethane.
- Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate.
- To the resulting solution of the free amine, add a solution of HCl in isopropanol until the pH is acidic.
- The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield **(R)-tetrahydrofuran-3-amine hydrochloride**.

Experimental Protocol: Purification

Trustworthiness: Recrystallization is a self-validating purification method. A sharp melting point and the formation of well-defined crystals are strong indicators of high purity. This should be confirmed instrumentally (e.g., by HPLC).

- Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol or ethyl acetate.^[3]
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structure, identity, and purity of the final product.

Table 2: Summary of Analytical Characterization Data

Technique	Purpose	Expected Result
^1H NMR	Structural Confirmation	Signals corresponding to the protons on the THF ring and the ammonium proton.
^{13}C NMR	Structural Confirmation	Four distinct carbon signals for the THF ring.
Mass Spec (ESI+)	Molecular Weight	Expected $[\text{M}+\text{H}]^+$ peak for the free base ($\text{C}_4\text{H}_9\text{NO}$) at $m/z = 88.12$.
FT-IR	Functional Group ID	Characteristic peaks for N-H (amine salt), C-H, and C-O-C (ether) stretches.
Chiral HPLC	Enantiomeric Purity	A single major peak confirming high enantiomeric excess ($>99\%$ ee).
Melting Point	Purity Assessment	A sharp, defined melting range.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the material and ensuring laboratory safety. While the hydrochloride salt is generally stable, the parent tetrahydrofuran structure warrants caution regarding potential peroxide formation over long periods, especially if exposed to air and light.[\[8\]](#)[\[9\]](#)

Authoritative Grounding: Safety protocols are derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).[\[10\]](#)[\[11\]](#)

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302	Harmful if swallowed.
Hazard	H315	Causes skin irritation.
Hazard	H318	Causes serious eye damage.
Precaution	P280	Wear protective gloves/eye protection/face protection.
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Handling: Always handle the compound in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[\[10\]](#) Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[11\]](#) Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
- Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[\[10\]](#)

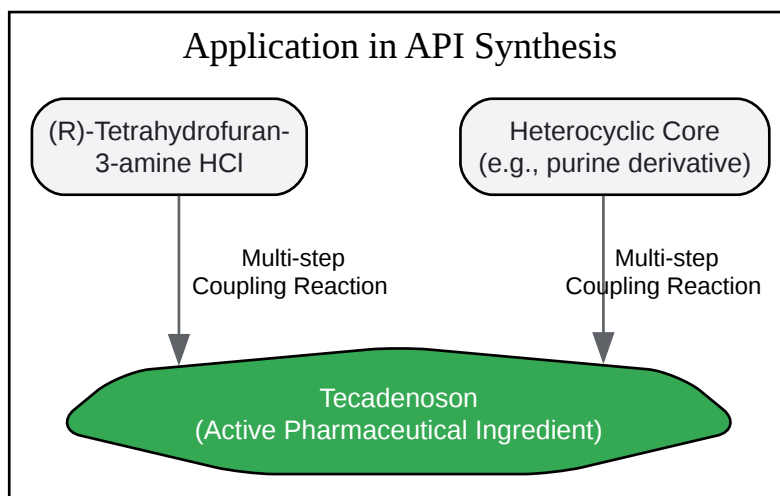
Applications in Medicinal Chemistry

The primary value of **(R)-tetrahydrofuran-3-amine hydrochloride** lies in its role as a chiral building block for complex, high-value molecules.

Key Intermediate for Tecadenoson

The most notable application is its use in the synthesis of Tecadenoson, a selective A₁ adenosine receptor agonist developed for its antiarrhythmic properties.[\[2\]](#)[\[3\]](#) The (R)-stereocenter of the 3-amino-tetrahydrofuran moiety is essential for the drug's specific binding

and pharmacological activity. The amine serves as a handle for coupling to the core heterocyclic structure of the final drug molecule.



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Caption: Role as a key building block in API synthesis.

The 3-Amino-THF Scaffold in Drug Design

Beyond Tecadenoson, the 3-amino-tetrahydrofuran scaffold is a valuable component for drug discovery. The THF ring acts as a stable, polar, and metabolically robust replacement for more labile groups, while the amine provides a crucial point for hydrogen bonding or further chemical elaboration. Its defined stereochemistry allows for the precise spatial orientation of substituents, which is a fundamental principle in rational drug design to optimize potency and selectivity while minimizing off-target effects.

Conclusion

(R)-tetrahydrofuran-3-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, stereochemically pure pharmaceutical agents. Its well-defined properties, established synthetic route, and clear characterization profile make it a reliable and valuable building block for researchers and developers. A thorough understanding of its synthesis, handling, and application provides a solid foundation for its effective use in the advancement of medicinal chemistry and drug discovery programs.

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